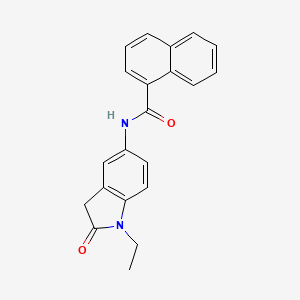
7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacokinetics and Drug Metabolism
Research on compounds like flubromazepam, a designer benzodiazepine, has been carried out to understand their pharmacokinetics and metabolism. Flubromazepam has been found to have an extremely long elimination half-life, with monohydroxylated compounds and the debrominated compound being identified as predominant metabolites. Such studies are crucial for developing safety profiles and therapeutic guidelines for new drugs (Moosmann et al., 2013).
Imaging Inflammation
Compounds like 11C-PBR28, used to image peripheral benzodiazepine receptors (PBRs) in the brain, illustrate the application of similar compounds in medical imaging. This radioligand aids in imaging inflammation, providing insights into the distribution and density of PBRs in various organs, and is instrumental in studying diseases characterized by inflammation (Brown et al., 2007).
Behavioral and Neurological Effects
The effects of benzodiazepine derivatives on behavior and neurological functions have been extensively studied. These compounds often exhibit sedative, anxiolytic, and muscle relaxant properties. For instance, the study on temazepam, a benzodiazepine, highlights its hypnotic action and the residual effects on sleep quality and morning grogginess, providing valuable information for the clinical application of such compounds to treat insomnia (Borbély et al., 1984).
Oral Health Applications
A study on the use of a mouthwash containing chlorine dioxide, a compound with oxidizing properties, showed its effectiveness in reducing oral malodor by targeting volatile sulfur compounds. This research points to the potential application of related sulfur-containing compounds in dental hygiene products to manage conditions like halitosis (Shinada et al., 2008).
特性
IUPAC Name |
7-chloro-4-methylsulfanyl-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS2/c1-13-10-4-5-14-9-3-2-7(11)6-8(9)12-10/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCKIHJLACPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)Cl)SCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)


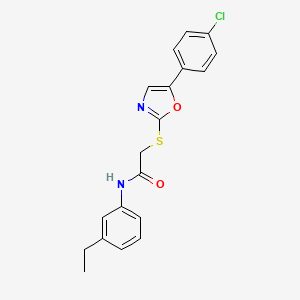
![ethyl 4-[[(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2964249.png)
![N-benzyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2964252.png)
![N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964253.png)
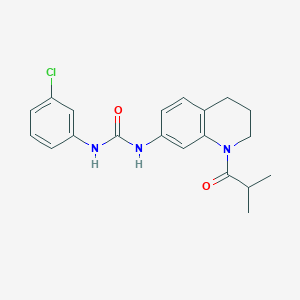
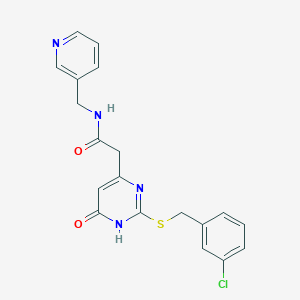
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide](/img/structure/B2964256.png)

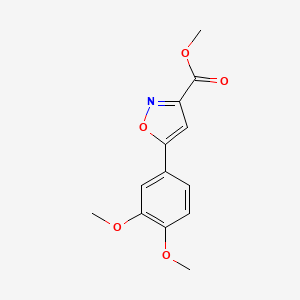
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2964261.png)
